N-carbamothioylthiophene-2-carboxamide
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Overview
Description
N-carbamothioylthiophene-2-carboxamide is an organic compound with the molecular formula C₆H₆N₂OS₂ It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamothioylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the amide bond. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-carbamothioylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
N-carbamothioylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-carbamothioylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. By binding to the active site of tyrosinase, the compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production .
Comparison with Similar Compounds
Similar Compounds
- N-carbamothioylthiophene-2-carboxamide
- N-(5-chloropyridin-2-yl)carbamothioylthiophene-2-carboxamide
- N-(2,2,2-trifluoroethyl)carbamothioylthiophene-2-carboxamide
Uniqueness
This compound is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct electronic and steric properties that influence its chemical behavior and biological activity. Its thiophene ring provides aromatic stability, while the carbamothioyl group enhances its ability to form hydrogen bonds and interact with biological targets .
Properties
IUPAC Name |
N-carbamothioylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS2/c7-6(10)8-5(9)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGXRPHTDEIQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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